3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one
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Overview
Description
3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one: is an organic compound that belongs to the class of enones It is characterized by the presence of a dimethylamino group, a nitrophenyl group, and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the condensation of 3-nitrobenzaldehyde with dimethylamine and acetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enone structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group can yield corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted products with different nucleophiles replacing the dimethylamino group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds and other functionalized organic molecules.
Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions and to investigate the mechanisms of biological processes involving enone structures.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its unique structure allows for the exploration of its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one involves its interaction with molecular targets through its functional groups. The enone moiety can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. The nitro group can undergo reduction to form amine derivatives, which can further interact with biological targets. The dimethylamino group can enhance the compound’s solubility and reactivity, facilitating its interactions with various molecular pathways.
Comparison with Similar Compounds
3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one: Similar structure with the nitro group at the para position.
3-(Dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one: Similar structure with the nitro group at the ortho position.
3-(Methylamino)-1-(3-nitrophenyl)prop-2-en-1-one: Similar structure with a methylamino group instead of a dimethylamino group.
Uniqueness: The unique positioning of the nitro group at the meta position in 3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one distinguishes it from its isomers. This positioning can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-12(2)7-6-11(14)9-4-3-5-10(8-9)13(15)16/h3-8H,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGBILRLACOBKO-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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